molecular formula C11H13NO2S B13029867 5,7-Diethoxythieno[3,2-b]pyridine

5,7-Diethoxythieno[3,2-b]pyridine

Cat. No.: B13029867
M. Wt: 223.29 g/mol
InChI Key: HBDJIQUZUQPJJK-UHFFFAOYSA-N
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Description

5,7-Diethoxythieno[3,2-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.

Preparation Methods

The synthesis of 5,7-Diethoxythieno[3,2-b]pyridine typically involves multicomponent reactions and cyclocondensation processes. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with various aldehydes and alkylating agents in the presence of a base . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5,7-Diethoxythieno[3,2-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium ethoxide, hydrogen sulfide, and various aldehydes . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aldehydes can lead to the formation of substituted thienopyridine derivatives .

Scientific Research Applications

5,7-Diethoxythieno[3,2-b]pyridine has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has shown potential as an anticancer and neurotropic agent . Its unique structure allows it to interact with various molecular targets, making it a valuable compound for drug discovery and development.

Mechanism of Action

The mechanism of action of 5,7-Diethoxythieno[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the GABA A receptor, leading to its inhibitory effects . The compound’s structure allows it to form stable complexes with these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

5,7-Diethoxythieno[3,2-b]pyridine can be compared with other thienopyridine derivatives, such as 2-thioxopyridine-3-carbonitrile and pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines . These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique diethoxy substitution in this compound distinguishes it from other similar compounds, contributing to its distinct pharmacological properties.

Properties

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

5,7-diethoxythieno[3,2-b]pyridine

InChI

InChI=1S/C11H13NO2S/c1-3-13-9-7-10(14-4-2)12-8-5-6-15-11(8)9/h5-7H,3-4H2,1-2H3

InChI Key

HBDJIQUZUQPJJK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC2=C1SC=C2)OCC

Origin of Product

United States

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